5-Phenylpyrrolidine-2-carboxylic acid
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of many biologically active molecules and pharmaceuticals. nih.govchemicalbook.com This structural motif is prevalent in a vast array of natural products, especially alkaloids, and is a key component in numerous synthetic drugs. nih.govchemicalbook.comrsc.org The utility of the pyrrolidine scaffold is underscored by its presence in several FDA-approved medications. nih.gov
In organic synthesis, chiral pyrrolidines are invaluable as building blocks and have gained prominence as efficient organocatalysts, capable of promoting a variety of chemical transformations in an environmentally friendly and enantioselective manner. nih.gov Their rigid, non-planar structure allows for precise three-dimensional arrangements of functional groups, which is crucial for achieving high selectivity in chemical reactions and specific interactions with biological targets. nih.govresearchgate.net The ability to functionalize the pyrrolidine ring at various positions provides a pathway to a diverse range of molecular structures with distinct properties. mdpi.comnih.gov
Stereochemical Complexity and Enantiomeric Diversity of Phenyl-Substituted Pyrrolidines
The introduction of a phenyl group onto the pyrrolidine ring, as seen in 5-Phenylpyrrolidine-2-carboxylic acid, introduces significant stereochemical complexity. The presence of multiple stereogenic centers gives rise to a number of possible stereoisomers, each with potentially unique biological activities. nih.govresearchgate.net For instance, the relative orientation of the phenyl and carboxylic acid groups (cis or trans) dramatically influences the molecule's three-dimensional shape and, consequently, its interaction with enzymes and receptors. nih.gov
The synthesis of enantiomerically pure phenyl-substituted pyrrolidines is a key focus of research, as different enantiomers can exhibit vastly different pharmacological profiles. nih.govchemimpex.com The development of stereoselective synthetic methods, such as asymmetric 1,3-dipolar cycloadditions and diastereoselective functionalization of proline derivatives, has been instrumental in accessing specific stereoisomers of these compounds. researchgate.netnih.gov The ability to produce these molecules in an optically pure form is essential for their application in medicinal chemistry, where the therapeutic effect is often linked to a single stereoisomer. nih.govchemimpex.com
One notable example is the investigation of cis-5-phenylproline derivatives as potential mechanism-based inhibitors of the Staphylococcus aureus enzyme sortase SrtA. nih.gov Researchers have synthesized and tested various functionalized cis-5-phenylprolinates, demonstrating that their inhibitory activity is dependent on their specific chemical structure. nih.gov
Historical Context and Evolution of Research on This Compound Class
Research into pyrrolidine-containing compounds has a long history, rooted in the study of natural products like proline and various alkaloids. nih.gov Over the decades, the focus has shifted from isolation and characterization to the development of sophisticated synthetic methodologies for creating novel derivatives with tailored properties. nih.govnih.gov
Early research in the latter half of the 20th century laid the groundwork for understanding the structure-activity relationships of pyrrolidine-based compounds. For example, studies in the 1980s explored the synthesis and biological activities of related pyrrole (B145914) structures, highlighting the long-standing interest in this class of heterocycles. The turn of the 21st century saw a surge in the development of asymmetric synthesis, enabling the preparation of enantiomerically pure pyrrolidines. nih.gov
More recently, research has focused on the application of these compounds in specific therapeutic areas. For instance, derivatives of this compound have been explored for their potential as antibacterial agents and for targeting neurological disorders. chemimpex.comnih.gov The evolution of research in this area reflects the broader trends in drug discovery and organic synthesis, moving towards more complex and highly specific molecular designs.
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWADGDVGCZIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches
Asymmetric Synthesis Techniques
Asymmetric synthesis is paramount for producing enantiomerically pure pyrrolidine (B122466) derivatives, as the biological activity is often dependent on a specific stereoisomer. Key techniques include the catalytic hydrogenation of unsaturated precursors and various cyclization reactions designed to forge the heterocyclic ring with high stereocontrol.
A robust strategy for creating the saturated pyrrolidine ring involves the asymmetric hydrogenation of unsaturated precursors such as cyclic imines or dihydropyrroles (also known as pyrrolines). nih.govresearchgate.net This approach is atom-economical and can be highly stereoselective when appropriate catalytic systems are used. researchgate.net The hydrogenation of a 2-pyrroline derivative, for instance, can yield the corresponding pyrrolidine alcohol, which can then be further functionalized. nih.gov The synthesis of pyrroles often proceeds through dihydropyrrole intermediates, which highlights the availability of these precursors for hydrogenation to pyrrolidines. nih.gov
The choice of catalyst is critical for achieving high efficiency and selectivity in hydrogenation reactions. Palladium-based catalysts are widely employed due to their high activity and functional group tolerance. mdpi.com Common systems include palladium on carbon (Pd/C) and palladium hydroxide (B78521) (Pd(OH)₂). nih.govmdpi.com For example, a 2-pyrroline derivative can be hydrogenated using a Pd/C catalyst to produce the corresponding pyrrolidine. nih.gov In other complex syntheses, Pd(OH)₂ has been used in mixtures with other reagents to facilitate cyclization and reduction steps in one pot. mdpi.com The optimization of these systems involves screening different palladium sources, solvents, and reaction conditions to maximize the yield and stereoselectivity of the desired product.
Table 1: Examples of Palladium-Based Catalyst Systems in Pyrrolidine Synthesis
| Catalyst System | Precursor Type | Reaction Context | Reference |
|---|---|---|---|
| Palladium on carbon (Pd/C) | 2-Pyrroline derivative | Hydrogenation to produce a pyrrolidine alcohol intermediate. | nih.gov |
| Palladium on carbon (Pd/C) | Azide (B81097) group on a precursor | Reduction of an azide to an amine, followed by intramolecular cyclization to form the pyrrolidine ring. | mdpi.com |
| Palladium hydroxide (Pd(OH)₂) | Aminoaldehyde | Used in a mixture of MeOH/AcOH for intramolecular cyclization to a pyrrolidine derivative. | mdpi.com |
To achieve high enantiomeric excess (e.e.), hydrogenation is typically performed in the presence of a chiral influence. This can be accomplished in two main ways: by using a chiral catalyst or by attaching a chiral auxiliary to the substrate. Chiral transition-metal catalysts, such as those based on Iridium or Rhodium complexed with chiral ligands, can directly induce stereoselectivity during the hydrogenation step. organic-chemistry.org Alternatively, a chiral auxiliary can be attached to the precursor molecule, directing the approach of hydrogen from a specific face, thereby controlling the stereochemistry of the newly formed chiral centers. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. The strategic selection of the catalyst and any associated chiral ligands is crucial for maximizing the enantiomeric excess of the final pyrrolidine product.
Table 2: Strategies for Achieving High Enantiomeric Excess (e.e.)
| Strategy | Description | Example/Concept | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Employs a chiral metal catalyst (e.g., Iridium, Rhodium) that creates a chiral environment around the substrate, favoring the formation of one enantiomer. | A chiral amine-derived iridacycle complex can be used for the annulation of diols and amines to form enantioenriched pyrrolidines. | organic-chemistry.org |
| Chiral Auxiliaries | A removable chiral group is covalently attached to the substrate to direct the stereochemical course of the reaction. It is removed in a subsequent step. | A chiral auxiliary on an acyclic precursor can direct the cyclization, establishing the stereocenters of the pyrrolidine ring. | mdpi.comresearchgate.net |
The construction of the pyrrolidine ring via the cyclization of acyclic precursors is a powerful and versatile strategy in organic synthesis. nih.gov This method allows for the assembly of highly functionalized pyrrolidines from simpler, readily available starting materials. The key step is the formation of a carbon-nitrogen bond to close the five-membered ring, a process that can be achieved through various intramolecular reactions.
The Mitsunobu reaction is a highly effective method for achieving intramolecular cyclization to form the pyrrolidine ring. eurekaselect.comnih.gov This reaction typically involves an amino alcohol precursor, where the alcohol is activated in situ by a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), allowing the nitrogen nucleophile to displace the activated hydroxyl group and close the ring. nih.gov A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the carbon center bearing the alcohol, providing a predictable and powerful tool for stereocontrol. nih.gov This reaction has been employed as a key step in the synthesis of various complex molecules and natural products containing the pyrrolidine motif. mdpi.comnih.govbeilstein-journals.org
Table 3: Features of the Intramolecular Mitsunobu Reaction for Pyrrolidine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Mechanism | An amino alcohol is cyclized via activation of the hydroxyl group with reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). | nih.gov |
| Stereochemistry | The reaction proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center. | nih.gov |
| Application | Used as a key step in the enantioselective preparation of pyrrolidine derivatives, including precursors for drugs and natural products. | mdpi.comeurekaselect.combeilstein-journals.org |
Beyond the Mitsunobu reaction, other methods exist for the cyclization of amino alcohol precursors. A common strategy involves converting the terminal hydroxyl group into a good leaving group, such as a halide or a sulfonate ester, which is then displaced by the internal amine nucleophile. A straightforward, one-pot method involves treating the amino alcohol with thionyl chloride (SOCl₂), which simultaneously converts the alcohol to a chloride and facilitates cyclization, thus avoiding the need for multi-step protection-activation-deprotection sequences. organic-chemistry.org Another approach involves activating the hydroxyl group through the use of orthoesters in an acid-promoted reaction, which enables cyclization even with the less nucleophilic nitrogen of a carbamate. organic-chemistry.org These methods provide efficient pathways to various pyrrolidine structures from acyclic amino alcohols.
Table 4: Methods for Ring Closure of Amino Alcohol Precursors
| Method | Reagents | Description | Reference |
|---|---|---|---|
| Direct Chlorination/Cyclization | Thionyl chloride (SOCl₂) | A one-pot conversion of an amino alcohol to a cyclic amine, obviating the need for N-protection and O-activation steps. | organic-chemistry.org |
| Acid-Promoted Cyclization | Orthoesters, Acid | Activates the hydroxyl group, allowing cyclization even with N-carbamate protected amines, which are typically less nucleophilic. | organic-chemistry.org |
Table of Compounds
C(sp³)-H Activation Strategies for Stereoselective Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient frontier in organic synthesis. For the stereoselective synthesis of 5-phenylpyrrolidine-2-carboxylic acid analogs, C(sp³)-H activation has emerged as a highly effective strategy. This methodology allows for the direct introduction of functional groups at a specific C-H bond on the pyrrolidine ring, often with high control over the three-dimensional arrangement of atoms (stereoselectivity).
Researchers have successfully employed a palladium-catalyzed C(sp³)-H activation approach to create complex analogs. nih.govnih.gov In one notable strategy, a suitably protected proline derivative is used as the starting material. The C-H bond at the 5-position of the pyrrolidine ring is targeted for arylation. This process typically involves a directing group to guide the metal catalyst to the desired C-H bond, followed by coupling with an arylating agent. This method has proven to be a fully enantioselective and efficient route for producing these types of compounds. nih.govnih.gov The application of this strategy has been instrumental in generating libraries of compounds for structure-activity relationship (SAR) studies, particularly for ionotropic glutamate (B1630785) receptors. nih.gov
Protecting Group Chemistry in the Synthesis of this compound
Protecting groups are fundamental tools in the multistep synthesis of complex molecules like this compound. They temporarily mask reactive functional groups, such as the amine and carboxylic acid, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.
Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amine function of amino acids, including this compound. chemimpex.comchemimpex.comsigmaaldrich.com Its primary advantage lies in its base-lability; it is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This characteristic makes it exceptionally well-suited for solid-phase peptide synthesis (SPPS), where peptides are constructed sequentially on a solid support. chemimpex.comchemimpex.com
The use of Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid allows for the efficient incorporation of this constrained amino acid into peptide chains. chemimpex.com The Fmoc group ensures that the nitrogen of the pyrrolidine ring does not interfere with the peptide bond formation. Its chiral structure is valuable in the development of bioactive peptides and pharmaceuticals, where precise stereochemistry is often crucial for biological activity. chemimpex.com
tert-Butyloxycarbonyl (Boc) Protection Strategies
The tert-butyloxycarbonyl (Boc) group is another cornerstone of amino acid protection, frequently employed in the synthesis of this compound. chemimpex.comchemimpex.com In contrast to the Fmoc group, the Boc group is stable to basic conditions but is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org This differential reactivity is the basis for orthogonal protection strategies.
Boc-protected this compound serves as a versatile building block in both solution-phase and solid-phase synthesis. chemimpex.comchemimpex.com The Boc group enhances the stability and handling of the compound while allowing for selective modifications elsewhere in the molecule. chemimpex.comchemimpex.com It is a crucial intermediate for creating complex molecules with potential therapeutic applications, including those targeting neurological disorders. chemimpex.com The formation of Boc-protected amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org
Orthogonal Protection Schemes for Multistep Synthesis
Orthogonal protection schemes are sophisticated strategies that utilize multiple protecting groups with distinct chemical labilities, allowing for their selective removal in any order. This approach is indispensable for the synthesis of complex molecules requiring modification at several positions.
In the context of this compound derivatives, a common orthogonal strategy involves the use of the base-labile Fmoc group for the α-amino group and an acid-labile group, such as Boc for a side-chain amine or a tert-butyl (tBu) ester for a carboxylic acid. organic-chemistry.org This allows for the selective deprotection and modification of one functional group while the others remain protected. For instance, the Fmoc group can be removed to allow for peptide chain elongation, while a Boc group on another part of the molecule remains intact until it is removed with acid in a later step. This principle of orthogonality provides chemists with the flexibility required to construct highly complex and sensitive peptides. nih.gov
| Protecting Group | Abbreviation | Cleavage Condition | Common Use in Synthesis |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | N-protection in Solid-Phase Peptide Synthesis (SPPS) |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) | N-protection in solution and solid-phase synthesis |
| tert-Butyl ester | tBu | Acid (e.g., Trifluoroacetic Acid) | Carboxyl group protection |
Introduction of the Phenyl Substituent
The introduction of the phenyl group at the 5-position of the pyrrolidine ring is a key step in the synthesis of the target compound. Various synthetic methods can be employed to achieve this transformation. While direct arylation of the pyrrolidine ring via C-H activation is a modern approach, more traditional methods often involve the use of organometallic reagents or cyclization strategies from a phenyl-containing precursor.
One common strategy involves the cyclization of a linear precursor that already contains the phenyl group at the appropriate position. Another powerful method is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. In a related synthesis of 5-arylpyrrole-2-carboxylates, a Suzuki coupling was used to couple a pyrrole (B145914) boronic ester with an aryl bromide, demonstrating a viable route for creating the C-C bond between the heterocyclic ring and the phenyl group. researchgate.net Similarly, the Meerwein arylation has been used to synthesize 5-phenyl-2-furoic acids from substituted anilines, a reaction that could potentially be adapted for pyrrolidine systems. sci-hub.se These methods offer a range of options for installing the phenyl substituent, with the choice depending on factors like substrate compatibility and desired scale.
Scalable and Sustainable Synthetic Routes
The development of scalable and sustainable synthetic routes is a critical consideration for the practical production of this compound, particularly for potential pharmaceutical applications. A scalable route must be cost-effective, safe, and reproducible on a large scale. Sustainability, or "green chemistry," aims to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency. unipa.it
Continuous Flow Hydrogenation
Continuous flow hydrogenation has emerged as a superior alternative to traditional batch hydrogenation processes for the synthesis of saturated N-heterocyles, offering enhanced safety, efficiency, and scalability. researchgate.netnih.gov This technology is particularly advantageous for the reduction of aromatic precursors to compounds like this compound, which often requires high pressures and temperatures. researchgate.net
The application of continuous flow technology to the hydrogenation of nitrogen-containing heterocyclic compounds has been well-documented, demonstrating significant improvements in reaction control and product yield. researchgate.netchemrxiv.org In a typical setup, a solution of the unsaturated precursor to this compound would be passed through a heated tube packed with a heterogeneous catalyst under a stream of hydrogen gas. nih.gov
Key Equipment and Catalysts:
Modern continuous flow hydrogenation often utilizes commercially available systems, such as the H-Cube Mini Plus™ flow hydrogenation reactor, which allows for precise control over reaction parameters. frontiersin.org The choice of catalyst is critical and typically involves precious metals supported on carbon.
| Catalyst | Typical Substrates | Reference |
| Palladium on Carbon (Pd/C) | Pyridines, Quinolines | researchgate.net |
| Platinum on Carbon (Pt/C) | Pyridines | researchgate.net |
| Rhodium on Carbon (Rh/C) | Pyridines | researchgate.net |
| Immobilized Chiral Phosphoric Acid | Bicyclic Nitrogen Heterocycles | chemrxiv.org |
The selection of the catalyst depends on the specific substrate and desired stereoselectivity. For the synthesis of this compound, a palladium- or platinum-based catalyst would likely be effective.
Reaction Parameters and Optimization:
The efficiency and selectivity of continuous flow hydrogenation are highly dependent on the optimization of several key parameters.
| Parameter | Range/Value | Impact on Reaction | Reference |
| Temperature | 60–90 °C | Influences reaction rate and selectivity. | researchgate.netfrontiersin.org |
| Pressure | 30–80 bar | Higher pressure often required for aromatic ring hydrogenation. | researchgate.net |
| Flow Rate | 0.2–2.5 mL/min | Affects residence time and can influence enantioselectivity. | chemrxiv.org |
| Substrate Concentration | e.g., 3 M | Impacts throughput and reaction efficiency. | frontiersin.org |
By fine-tuning these parameters, researchers can achieve high conversion rates and yields, often with improved safety profiles compared to batch reactions, which can pose hazards due to the use of flammable hydrogen gas under pressure. researchgate.netresearchgate.net
Automated Synthesis Techniques for Protected Intermediates
The preparation of protected intermediates of this compound is a crucial step in its incorporation into larger molecules, particularly peptides. Automated solid-phase peptide synthesis (SPPS) offers a rapid and efficient method for this purpose. beilstein-journals.orgnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. libretexts.org
The use of protecting groups, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is essential to prevent unwanted side reactions during the synthesis. nih.gov Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is a commercially available, versatile intermediate that is well-suited for automated peptide synthesis. nih.gov
Automated Synthesis Workflow:
The automated synthesis of a peptide containing a protected this compound residue would typically follow a series of repeated cycles.
| Step | Description | Reagents/Conditions | Reference |
| Attachment | The C-terminal amino acid is attached to a solid support resin (e.g., Wang or PAM resin). | DCC, DMAP | libretexts.org |
| Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed. | Piperidine in DMF | nih.gov |
| Coupling | The next protected amino acid, such as Fmoc-5-phenylpyrrolidine-2-carboxylic acid, is added and coupled to the deprotected N-terminus. | HBTU, HOBt, DIPEA | nih.gov |
| Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM | libretexts.org |
| Cleavage | Once the desired sequence is assembled, the peptide is cleaved from the resin. | Trifluoroacetic acid (TFA) | nih.gov |
This entire process can be performed by automated peptide synthesizers, which significantly reduces the manual labor and time required for peptide synthesis. nih.govlibretexts.org Furthermore, recent advancements have led to the development of miniaturized and accelerated automated synthesis platforms, enabling the rapid preparation of large libraries of derivatives for applications in drug discovery and materials science. nih.gov
Conformational Analysis and Stereochemical Impact on Molecular Architecture
Pyrrolidine (B122466) Ring Puckering Conformations (e.g., Cγ-endo, Cγ-exo)
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric strain and torsional strain. The primary modes of puckering are the "envelope" (or "half-chair") and "twist" conformations. In the context of proline, a related structure, these puckers are often described by the position of the Cγ atom relative to the plane of the other ring atoms, leading to Cγ-endo and Cγ-exo conformations. researchgate.net In an envelope conformation, four of the ring atoms are roughly coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. nih.gov
X-ray diffraction studies on various derivatives of 2-phenylpyrrolidine (B85683) reveal that the pyrrolidine ring can adopt several of these conformations. For instance, in some derivatives, the ring exhibits a marked half-chair conformation, while in others, it is found in an envelope or a weakly pronounced envelope form. researchgate.netresearchgate.net In one specific case of a dicarbonitrile derivative, the pyrrolidine ring was found in a twist conformation. nih.gov The specific pucker adopted is influenced by the substituents on the ring and the intermolecular forces in the crystal lattice.
| Compound Derivative | Observed Pyrrolidine Ring Conformation | Reference |
|---|---|---|
| 1-tert-butoxycarbonyl-2-phenylpyrrolidine-2-carboxylic acid | Marked half-chair | researchgate.net |
| 2-ammoniomethyl-1-benzyl-5-oxo-2-phenylpyrrolidine chloride | Weakly pronounced envelope | researchgate.net |
| 1-benzyl-5-oxo-2-phenylpyrrolidine-2-carboxamide | Envelope | nih.gov |
| trans-1-Phenylpyrrolidine-2,5-dicarbonitrile | Twist | nih.gov |
The various puckered conformations of the pyrrolidine ring are associated with different energy levels, and the molecule will preferentially adopt the most stable, lowest-energy conformer. The energy difference between these conformers can be small, allowing for conformational flexibility. The stability is dictated by a combination of factors including angle strain, torsional strain, and non-bonded steric interactions between substituents.
For substituted prolines, it has been shown that the stereochemistry of a substituent can strongly influence the conformational equilibrium. researchgate.net For example, a 4R-fluoro substituent on proline shows a strong preference for the Cγ-exo conformation, while a 4S-fluoro substituent favors the Cγ-endo pucker. researchgate.net While specific energy profiles for 5-Phenylpyrrolidine-2-carboxylic acid are not detailed in the provided search results, it is understood that the bulky phenyl group at C5 and the carboxylic acid group at C2 will have significant steric and electronic influences on the ring's preferred pucker. Theoretical calculations using methods like molecular mechanics (MM3) can be employed to investigate the conformational characteristics and energy profiles of such molecules. istc.int
Influence of Stereochemistry on Molecular Interactions and Biological Recognition
The stereochemistry at the chiral centers of this compound (C2 and C5) is fundamental to its function, particularly in biological systems. The specific spatial arrangement of the phenyl and carboxylic acid groups is crucial for molecular recognition by enzymes and receptors.
Derivatives of 2-phenylpyrrolidine-2-carboxylic acid have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. researchgate.netnih.govistc.int The "butterfly-like" conformation is believed to play a role in this inhibitory activity. istc.int The precise positioning of atoms, governed by the compound's stereochemistry, allows for specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of the target protein.
Furthermore, chiral pyrrolidine-based structures are valuable building blocks in asymmetric catalysis, where they function as hydrogen-bond donors. nih.gov The enantioselectivity of the reactions they catalyze is highly dependent on the catalyst's stereostructure. For example, Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is a versatile chiral intermediate used in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders. chemimpex.com Its well-defined stereochemistry allows for the construction of complex molecular architectures with specific therapeutic functions. chemimpex.com
Hydrogen Bonding Networks and Crystal Packing Influences on Conformation
In the solid state, the conformation of this compound is heavily influenced by the formation of intermolecular hydrogen bonds, which dictate the crystal packing. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The pyrrolidine ring also contains a nitrogen atom that can act as a hydrogen bond acceptor, and its N-H group can act as a donor.
Crystal structure analyses of closely related compounds reveal common hydrogen-bonding patterns. Carboxylic acids frequently form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between two molecules. mdpi.com In addition to these primary interactions, other hydrogen bonds, such as N-H···O, can link these dimers or molecules into infinite one-, two-, or three-dimensional networks. researchgate.netnih.gov For instance, in one derivative, intermolecular N-H···O hydrogen bonds with N···O distances of 2.995(2) and 2.927(2) Å connect molecules into chains. nih.gov In another, O-H···O and N-H···O bonds also build infinite chains. researchgate.net These directional interactions are the driving force for crystal packing and can lock the molecule into a specific conformation that might be one of several low-energy conformers present in solution. mdpi.com The study of these hydrogen-bonding patterns, often analyzed using graph-set theory and Hirshfeld surfaces, is crucial for understanding the supramolecular assembly of the crystal. mdpi.comjaptronline.com
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformational dynamics of 5-Phenylpyrrolidine-2-carboxylic acid in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom within the molecule. The chemical shifts are indicative of the electronic shielding around the nuclei, providing insight into the molecular structure.
The acidic proton of the carboxylic acid group (COOH) is typically observed far downfield in the ¹H NMR spectrum, generally in the 10–12 ppm range, due to significant deshielding. libretexts.org Protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm region. libretexts.org In ¹³C NMR, the carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org
In studies of oligopeptides containing 5-phenylpyrrolidine-2-carboxylate units, the chemical shifts show significant dispersion, which is a key indicator of the folding of the oligopeptide chain. frontiersin.org The orientation of the phenyl rings, in particular, leads to this wide range of chemical shifts. frontiersin.org
Table 1: Representative NMR Chemical Shifts for a 5-Phenylpyrrolidine-2-carboxylate Unit Note: Data is derived from studies on oligopeptides containing this unit in DMSO-d₆. Exact shifts for the free acid may vary.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Hα (C2-H) | ~4.5 - 4.8 | Cα (C2) ~65 |
| Hβ (C3-H₂) | ~2.0 - 2.5 | Cβ (C3) ~35 |
| Hγ (C4-H₂) | ~1.9 - 2.4 | Cγ (C4) ~30 |
| Hδ (C5-H) | ~4.9 - 5.2 | Cδ (C5) ~70 |
| Phenyl (C₆H₅) | ~7.2 - 7.5 | Phenyl (C₆H₅) ~125-140 |
| Carboxyl (COOH) | ~10 - 12 (Predicted) | Carboxyl (COOH) ~170-175 |
This table is a composite based on typical values and data from related structures. libretexts.orgfrontiersin.org
Two-dimensional (2D) NMR techniques such as COSY, TOCSY, NOESY, and ROESY are instrumental in confirming the connectivity and spatial arrangement of atoms. For complex molecules like oligopeptides containing 5-phenylpyrrolidine-2-carboxylate, these methods are essential. frontiersin.org
TOCSY (Total Correlation Spectroscopy) is used to identify protons that are part of the same spin system, confirming the integrity of the pyrrolidine (B122466) ring structure. frontiersin.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about through-space proximity between protons, which is crucial for determining the three-dimensional folding and the conformation of the pyrrolidine ring. frontiersin.org
These analyses have shown that the pyrrolidine ring of the 5-phenylpyrrolidine-2-carboxylate unit can adopt either a Cγ-endo or Cγ-exo pucker. frontiersin.org Experimental NMR data from ROESY and NOESY experiments, with mixing times of 300-350 ms, indicate that the Cγ-endo conformation is typically favored in solution for oligopeptides containing this residue. frontiersin.org
To further validate experimental findings, theoretical calculations of NMR parameters are often performed using quantum mechanical methods like Density Functional Theory (DFT). frontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for calculating NMR chemical shifts. nih.govresearchgate.net
For β-proline oligopeptides incorporating the 5-phenylpyrrolidine-2-carboxylate unit, a strong correlation has been demonstrated between experimental NMR data and values computed via DFT. frontiersin.org A comparison between measured and calculated ¹H and ¹³C chemical shifts yielded high Pearson correlation coefficients (R²) of 0.989 for ¹H and 0.999 for ¹³C, respectively, indicating excellent agreement between the theoretical model and the experimental structure in solution. frontiersin.org Such correlations confirm that the combination of experimental and theoretical approaches provides a powerful tool for the accurate structural assignment of complex organic molecules. researchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.govnih.gov
In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization significantly influences the vibrational spectra. libretexts.orgnih.gov
O-H Stretch: The O-H stretching vibration of the carboxylic acid group in a dimer appears as a very broad and strong absorption in the FT-IR spectrum, typically spanning the 2500–3300 cm⁻¹ region. libretexts.org
C=O Stretch: The carbonyl (C=O) stretching of the dimerized carboxylic acid gives rise to a strong band around 1710 cm⁻¹. libretexts.org In a related compound, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, this band appears at 1680 cm⁻¹. researchgate.net
N-H Stretch: The N-H stretching vibration of the secondary amine within the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretch: The stretching of the C-H bonds on the phenyl ring typically appears as a series of weaker bands just above 3000 cm⁻¹.
C-O Stretch / O-H Bend: Vibrations corresponding to the C-O stretching and O-H bending of the carboxylic group are found in the 1450-1250 cm⁻¹ range. jyoungpharm.org
The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as some vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete assignment of the vibrational modes. nih.govsapub.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Phase | Reference |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Solid | libretexts.org |
| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Solid | libretexts.org |
| Pyrrolidine Ring | N-H stretch | 3300-3500 | Solid | sapub.org |
| Phenyl Ring | C-H stretch (aromatic) | 3000-3100 | Solid | sapub.org |
| Carboxylic Acid | C-O stretch / O-H bend | 1250-1450 | Solid | jyoungpharm.org |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. For this compound, the primary chromophore is the phenyl group.
The phenyl ring gives rise to characteristic absorptions due to π → π* transitions. These typically result in a strong absorption band below 220 nm and a weaker, structured band (B-band) in the region of 250-270 nm. In a study of a related derivative, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, UV-Vis analysis was used as a key characterization technique. nih.govresearchgate.net The carboxylic acid carbonyl group also exhibits a weak n → π* transition at a longer wavelength, but this is often obscured by the more intense π → π* transitions of the aromatic ring.
Mass Spectrometry (LC-MS, GC-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of carboxylic acids. nih.govsilae.it
For analysis by GC-MS, carboxylic acids are often derivatized, for example by methylation or silylation, to increase their volatility. silae.itnih.gov LC-MS is well-suited for the direct analysis of underivatized carboxylic acids in solution. nih.gov
The mass spectrum of this compound (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 191. Under electrospray ionization (ESI) conditions used in LC-MS, adduct ions such as [M+H]⁺ at m/z 192, [M+Na]⁺ at m/z 214, and [M-H]⁻ at m/z 190 are commonly observed. uni.lu
Key fragmentation pathways for aliphatic carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). youtube.com A characteristic peak for many carboxylic acids is observed at m/z 45, corresponding to the [COOH]⁺ fragment. youtube.com Another significant fragmentation for this specific molecule would involve the cleavage of the phenyl group.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides an unparalleled atomic-resolution view of a molecule's structure in the solid state. This technique is crucial for unequivocally establishing the absolute stereochemistry of chiral centers, a critical aspect for the biological and chemical applications of enantiomerically pure compounds. The determination of the absolute configuration of a molecule is made possible through the phenomenon of anomalous scattering. nih.govnsf.gov While routine for compounds containing heavier atoms, for light-atom structures like this compound (C₁₁H₁₃NO₂), this determination can be more challenging but is achievable with high-quality crystals and precise data collection. nih.govchemimpex.com
Analysis of Dihedral Angles and Bond Lengths
The precise measurement of bond lengths and dihedral (torsion) angles from X-ray diffraction data offers a detailed picture of the molecular geometry. In the case of this compound, particular attention is given to the conformation of the five-membered pyrrolidine ring. This ring is not planar and typically adopts an envelope or twist conformation, which can be quantified by its puckering parameters. nih.gov The conformation of the proline ring is known to influence the biological activity of proline-containing molecules. nih.gov
While a specific crystallographic study for this compound detailing these parameters is not publicly available, data from closely related structures, such as proline derivatives and other cyclic amino acids, provide valuable comparative information. nih.govresearchgate.net For instance, in the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the pyrrolidine ring adopts a half-chair conformation. nih.gov The bond lengths within the pyrrolidine and phenyl rings, as well as those of the carboxylic acid group, are expected to be within the standard ranges for similar organic molecules. nih.govunipa.it
Table 1: Representative Bond Lengths and Dihedral Angles in Proline-Containing Structures
| Parameter | Description | Typical Value (Å or °) |
| N-C (pyrrolidine) | Bond length within the pyrrolidine ring | 1.47 - 1.49 Å |
| C-C (pyrrolidine) | Bond length within the pyrrolidine ring | 1.52 - 1.54 Å |
| C-C (phenyl) | Aromatic bond length | ~1.39 Å |
| C-N-C-C | Dihedral angle defining ring pucker | Varies with conformation |
| N-C-C=O | Dihedral angle for carboxylic acid orientation | Varies |
Note: This table provides generalized data from related structures in the absence of a specific crystallographic report for this compound. Actual values may vary.
Characterization of Intermolecular Interactions in Crystal Structures
The way molecules pack in a crystal is determined by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. cambridge.orgresearchgate.net For this compound, the primary intermolecular interactions are expected to be hydrogen bonds involving the carboxylic acid group and the secondary amine of the pyrrolidine ring.
The carboxylic acid moiety is a versatile hydrogen bond donor (O-H) and acceptor (C=O). It can form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers, a common supramolecular synthon in carboxylic acids. researchgate.net Furthermore, the pyrrolidine nitrogen acts as a hydrogen bond donor (N-H), capable of forming N-H···O hydrogen bonds with the carboxylic acid group of a neighboring molecule. cambridge.org
Table 2: Common Intermolecular Interactions in Carboxylic Acid and Amine Containing Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.8 |
| Hydrogen Bond | N-H (Amine) | O=C (Carboxylic Acid) | 2.7 - 3.0 |
| C-H···π Interaction | C-H (Aliphatic/Aromatic) | Phenyl Ring | 2.5 - 2.9 (H to ring centroid) |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (inter-planar distance) |
Note: This table provides generalized data. The specific nature and geometry of these interactions would be determined from the crystal structure of this compound.
Computational Chemistry and Molecular Modeling for Mechanistic Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms. For 5-Phenylpyrrolidine-2-carboxylic acid, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy.
The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. iosrjournals.org This process systematically alters the molecular geometry to find the configuration with the lowest possible energy. arxiv.orgnih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure. Energetic calculations accompanying optimization provide the total energy of the molecule, which is crucial for assessing its thermodynamic stability. arxiv.org Studies on similar heterocyclic carboxylic acids have demonstrated that DFT methods can yield geometric parameters that are in excellent agreement with experimental data obtained from X-ray diffraction. mdpi.comresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O | 1.35 Å |
| Bond Length | C-N (pyrrolidine) | 1.46 Å |
| Bond Length | C-C (phenyl-pyrrolidine) | 1.52 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | C-N-C (pyrrolidine) | 108.2° |
| Dihedral Angle | Car-Car-Cpyr-Npyr | -75.3° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govnih.gov For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed over the carboxylic acid group, indicating the likely sites for nucleophilic and electrophilic attack, respectively. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.63 eV |
Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N5 | σ(C1-C2) | 3.85 |
| LP(2) O12 | σ(C11-O13) | 25.10 |
| π(C6-C7) | π(C8-C9) | 19.75 |
| π(C8-C9) | π(C10-C6) | 21.33 |
*LP denotes a lone pair.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govmdpi.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MESP analysis would show the most negative potential concentrated around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atom of the carboxyl group and the N-H proton would exhibit a positive potential, identifying them as electrophilic sites.
DFT calculations are highly effective at predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy, which can be correlated with experimental data to confirm molecular structures. nih.govmdpi.comruc.dk Furthermore, DFT can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. iosrjournals.orgsci-hub.box This allows for the assignment of specific vibrational modes to observed spectral bands. nih.govmdpi.com
Table 4: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C=O (Carboxyl) | 175.8 | 176.2 |
| C2 (Pyrrolidine) | 65.4 | 65.9 |
| C5 (Pyrrolidine) | 62.1 | 62.5 |
| C1' (Phenyl) | 140.2 | 140.8 |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility and dynamic behavior of molecules over time. nih.gov MD simulations model the atomic motions by solving Newton's equations of motion, using force fields to describe the potential energy of the system. escholarship.org For this compound, MD simulations in an explicit solvent (like water) can reveal the stability of different conformers, the flexibility of the pyrrolidine (B122466) ring (puckering), and the rotational freedom of the phenyl group relative to the pyrrolidine ring. nih.gov Analyzing trajectories from MD simulations provides information on conformational equilibria and the potential energy landscape governing the molecule's dynamic behavior.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While specific molecular docking studies exclusively featuring this compound are not extensively detailed in the available literature, research on analogous and derivative compounds provides significant insights into its potential binding behaviors.
Studies on derivatives like (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid have utilized molecular docking to correlate computational findings with in-vitro antimicrobial activity. nih.gov Similarly, docking studies on other classes of compounds containing either a phenyl-triazole-carboxylic acid scaffold or a quinoline-carboxylic acid structure help elucidate the critical interactions that govern ligand binding to target enzymes. nih.govresearchgate.net These analogous studies allow for the rationalization of ligand-receptor interactions at a molecular level, suggesting how the distinct chemical features of the this compound scaffold might contribute to its biological activity.
The binding affinity of a ligand to its receptor is a measure of the strength of their interaction, which is determined by various non-covalent intermolecular forces. The structure of this compound possesses several key functional groups that can dictate its binding affinity and mechanism of action with various biomolecules. In silico techniques are crucial for identifying molecular targets and understanding these ligand-receptor interactions, thereby optimizing the design of new derivatives. nih.gov
| Structural Moiety | Potential Interaction Type | Contribution to Binding Affinity |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | High. Forms strong, directional interactions with polar and charged amino acid residues. |
| Phenyl Ring (-C₆H₅) | Hydrophobic Interactions, π-π Stacking | Moderate to High. Crucial for binding in hydrophobic pockets and interacting with aromatic residues. |
| Pyrrolidine Ring | van der Waals forces, Stereochemical positioning | Contributes to the overall shape complementarity and positions the key interacting groups optimally. |
The specific interactions between a ligand and the amino acid residues of its target protein are fundamental to its biological effect. For this compound, computational models suggest distinct roles for its functional groups in forming these key interactions.
Hydrogen Bonding: The carboxylic acid group is the primary center for hydrogen bonding. researchgate.net It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows it to form strong, stabilizing hydrogen bonds with amino acid residues in a protein's active site, such as the basic side chains of Arginine (Arg) and Lysine (Lys), or the polar side chains of Serine (Ser), Threonine (Thr), and Asparagine (Asn). ajol.info In some cases, carboxylic acids have been shown to form cyclic double hydrogen bonds, which are particularly stable. nih.govmdpi.com
Hydrophobic Interactions: The phenyl group is essential for establishing hydrophobic interactions. nih.gov These interactions are critical for the ligand to bind within nonpolar pockets of a protein. The phenyl ring can interact favorably with the aliphatic side chains of amino acids like Alanine (Ala), Valine (Val), Leucine (Leu), and Isoleucine (Ile). Furthermore, it can engage in π-π stacking or T-shaped π-stacking with other aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), which significantly contributes to binding affinity.
| Ligand Functional Group | Interaction Type | Potential Interacting Amino Acid Residues | Example from Related Studies |
|---|---|---|---|
| Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor) | Arg, Lys, Ser, Glu, Asp | Interactions between a carboxylic acid and Arg-208 and Lys-350 have been observed in docking studies. ajol.info |
| Ionic Interaction (Salt Bridge) | Arg, Lys, His | Formation of salt bridges is a common binding motif for carboxylate-containing drugs. | |
| Phenyl Ring | Hydrophobic Contact | Ala, Val, Leu, Ile, Pro | Hydrophobic interactions are key players in stabilizing energetically-favored ligands. nih.gov |
| π-π Stacking | Phe, Tyr, Trp | Docking of triazole derivatives shows π-stacking with aromatic residues in the active site. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are pivotal in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and minimizing extensive experimental testing.
While no explicit QSAR models have been developed specifically for this compound in the reviewed literature, the principles of QSAR are highly relevant for understanding its structure-activity relationships. QSAR studies performed on structurally related compounds, such as N-phenylpyrrolidin-2-ones, have successfully established correlations between molecular structure and inhibitory activity against specific enzymes.
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment), and steric properties (e.g., molecular weight, molar refractivity). Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to build a model that can predict the activity of new compounds based on their calculated descriptors. researcher.life For a potential series of this compound derivatives, a QSAR model could elucidate which substitutions on the phenyl or pyrrolidine rings are most likely to enhance biological activity.
| Descriptor Class | Example Descriptor | Physicochemical Relevance |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and hydrophobic interactions. |
| Electronic | Dipole Moment, Atomic Charges | Describes the electronic distribution in the molecule, influencing electrostatic interactions. |
| Steric/Topological | Molecular Weight (MW), Molar Refractivity (MR) | Relates to the size and bulk of the molecule, affecting how it fits into a binding site. |
| Structural | Number of Hydrogen Bond Donors/Acceptors | Quantifies the potential for forming hydrogen bonds, a key factor in ligand-receptor binding. |
Applications in Advanced Chemical and Biological Research
: A Chiral Building Block in Asymmetric Synthesis
The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of novel synthetic methods. nih.gov Chiral building blocks, which are enantiomerically pure intermediates, are crucial in the synthesis of complex natural products and therapeutic agents. nih.govrsc.org 5-Phenylpyrrolidine-2-carboxylic acid, with its defined stereocenters, serves as a valuable precursor in this context.
Synthesis of Complex Chiral Molecules and Pharmaceutical Intermediates
This compound and its analogs are key starting materials for a variety of complex chiral molecules and pharmaceutical intermediates. The pyrrolidine (B122466) scaffold is present in numerous FDA-approved drugs and is a favored structural motif in drug discovery. unipa.it The synthesis of derivatives from this scaffold allows for the creation of novel compounds with potential biological activity. For instance, derivatives of 5-oxopyrrolidine have been synthesized and shown to possess promising anticancer and antimicrobial properties. unipa.it
The stereoselective synthesis of analogs, such as (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid, has been accomplished using advanced techniques like C(sp³)-H activation. nih.gov This methodology enables the efficient and fully enantioselective creation of new compounds that can act as selective antagonists for NMDA receptors, which are important targets in the central nervous system. nih.gov The phenyl group of this compound provides a site for further functionalization, allowing for the exploration of structure-activity relationships in drug design. nih.gov For example, the synthesis of (S)-5-Benzylpyrrolidine-2,4-dione, a chiral tetramic acid, has been achieved starting from L-Phenylalanine, a related amino acid, highlighting the utility of such chiral precursors in generating diverse and biologically active scaffolds. tdl.org
The following table outlines examples of complex molecules and intermediates derived from or related to the this compound scaffold.
| Precursor/Scaffold | Synthetic Target | Application/Significance |
| 5-Oxopyrrolidine carboxylic acid | Novel azole and hydrazone derivatives | Anticancer and antimicrobial agents. unipa.it |
| (2S,3R)-3-phenylproline analog | 5'-substituted (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Selective NMDA receptor antagonists. nih.gov |
| L-Phenylalanine Methyl Ester | (S)-5-Benzylpyrrolidine-2,4-dione | Chiral tetramic acid precursor for bioactive natural products. tdl.org |
| cis-5-Arylpyrrolidine-2-carboxylate | 5-Arylpyrrole-2-carboxylates | Precursors for sulfonyl-substituted pyrroles. x-mol.com |
Utility in the Production of Enantiomerically Pure Compounds
The production of single-enantiomer drugs is a major focus in the pharmaceutical industry due to the often differing biological activities of stereoisomers. nih.gov this compound is instrumental in asymmetric synthesis, a collection of techniques used to create enantiomerically pure compounds. rsc.org Its inherent chirality allows it to guide the stereochemical outcome of reactions, making it a valuable chiral auxiliary or starting material.
The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, for example, relies on the use of enantiomeric carboxylic acids as starting materials to build complex, stereochemically defined molecules with high affinity for opioid receptors. nih.gov The pyrrolidine ring itself is a versatile scaffold for creating novel chiral derivatives with potential pharmacological activity. researchgate.net The ability to produce enantiomerically pure compounds is critical, as different enantiomers can have vastly different potencies and efficacies, as seen in the development of potent mu-opioid antagonists. nih.gov
Applications in Peptide Chemistry and Peptidomimetics
The precise control over the three-dimensional structure of peptides is crucial for their biological function. The incorporation of constrained amino acids like this compound is a powerful strategy to manipulate peptide conformation and enhance their properties.
Role as a Protected Amino Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis. In this process, amino acids are sequentially added to a growing peptide chain attached to a solid support. For this to be successful, the amino acids must have their reactive side chains and N-terminus temporarily blocked by protecting groups.
The (2R,5S) and (2S,5R) enantiomers of this compound are available with the fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom. chemimpex.comchemimpex.comsigmaaldrich.com This Fmoc-protected form is a versatile building block used directly in SPPS. chemimpex.comchemimpex.com Its unique, rigid structure facilitates efficient coupling reactions, leading to the synthesis of complex peptide sequences with high purity and yield. chemimpex.com The use of such protected, non-canonical amino acids allows for the selective modification of peptides, which is essential in the development of peptide-based therapeutics. chemimpex.com The stability of the Fmoc-protected compound under various reaction conditions makes it an essential tool for chemists creating novel therapeutic agents for applications in cancer treatment and antibiotic development. chemimpex.com
The following table summarizes the key protected forms of this compound used in SPPS.
| Compound Name | Protecting Group | Application |
| Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid | Fmoc (9-fluorenylmethoxycarbonyl) | Solid-Phase Peptide Synthesis (SPPS), Drug Development. chemimpex.com |
| Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | Fmoc (9-fluorenylmethoxycarbonyl) | Solid-Phase Peptide Synthesis (SPPS), Medicinal Chemistry. chemimpex.com |
| Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid | Boc (tert-butyloxycarbonyl) | Not specified in search results, but a common alternative to Fmoc. |
Design of Peptidomimetics with Enhanced Conformational Control
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and bioavailability. nih.gov A key strategy in peptidomimetic design is the use of conformationally constrained building blocks to control the peptide's shape. nih.gov
The rigid pyrrolidine ring of this compound restricts the conformational freedom of the peptide backbone. wjarr.com By replacing a standard amino acid with this constrained analog, researchers can force the peptide chain to adopt a specific three-dimensional structure, such as a β-turn. nih.govwjarr.com This conformational control is critical for designing molecules that can bind to specific biological targets with high affinity and selectivity. nih.gov For example, constrained dipeptide isosteres, including bicyclic proline-based amino acids, are used to replace amino acids at specific positions to fold a peptide sequence into a defined β-turn. wjarr.com Similarly, other pyrrole-based amino acids, like 5-(aminomethyl)pyrrole-2-carboxylic acid, have been developed as conformationally constrained surrogates for dipeptides to create specific peptide architectures. researchgate.net
Influence on Peptide Secondary Structure Formation (e.g., Helices, Beta-Sheets)
The secondary structure of a peptide—whether it forms an α-helix, a β-sheet, or another defined conformation—is determined by the sequence of its amino acids. nih.gov The incorporation of non-natural, constrained amino acids can have a profound impact on these structures. researchgate.net
Research in Drug Discovery and Medicinal Chemistry
The rigid structure of the this compound scaffold is a key feature leveraged by medicinal chemists to design molecules with precise three-dimensional conformations, essential for specific interactions with biological targets.
Development of Bioactive Molecules and Drug Candidates
This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of bioactive compounds and potential drug candidates. netascientific.comglpbio.com Its incorporation into peptide structures can enhance their solubility and stability, which are critical properties for drug formulation and efficacy. chemimpex.com The compound is a key component in the development of pharmaceuticals, particularly in designing molecules that target specific receptors. chemimpex.com
One notable application is in the creation of mini-hepcidins, which are peptide mimetics of hepcidin (B1576463), the master regulator of iron homeostasis. google.com These mini-hepcidins are designed to lower plasma iron concentrations and represent a therapeutic strategy for iron-overload disorders. google.com The inclusion of unnatural amino acids like (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a key aspect of their design. google.com Furthermore, derivatives of this compound have been incorporated into polypeptides intended to stimulate cholesterol efflux, highlighting its utility in developing treatments for conditions related to high cholesterol. google.com
Table 1: Examples of Bioactive Molecules Incorporating the this compound Scaffold
Molecule Class Therapeutic Target/Goal Role of this compound Reference Mini-Hepcidins Iron Homeostasis (Ferroportin) Serves as an unnatural amino acid to create stable peptide mimetics with hepcidin activity. google.com Integrin Ligands α4β1 Integrin Used as a component in heterocyclic ligands for imaging and therapy of cancer and inflammatory diseases. Protease Inhibitor Scaffolds Proteases (e.g., Granzyme B) Acts as a foundational structure for building potent and selective enzyme inhibitors. [9, 10] Peptide Therapeutics Cholesterol Efflux Incorporated into polypeptides to improve stability and activity.
Structure-Activity Relationship (SAR) Studies for Target Modulation
The defined stereochemistry of this compound is instrumental in structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. By incorporating this constrained amino acid, researchers can explore the conformational requirements for binding to a biological target.
For instance, it has been used as a building block in the development of heterocyclic ligands targeting the α4β1 integrin, which is implicated in cancer and inflammatory diseases. google.com The invention of these ligands, which display high binding affinity and specificity, relies on the inclusion of specific amino acids like (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid to achieve the desired therapeutic and imaging properties. google.com Similarly, in the development of Granzyme B inhibitors, derivatives such as Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid are used to synthesize compounds, and their activity is measured, with some exhibiting IC50 values below 1,000 nM. googleapis.com This demonstrates how modifications to the core structure can be systematically evaluated to optimize potency. googleapis.com
Exploration of Neuroprotective Effects and Neurotransmitter System Interactions in vitro
Research has pointed towards the compound's potential relevance in neuroscience. chemimpex.com Certain stereoisomers, such as (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid, have been noted for their interactions with neurotransmitter systems. In vitro studies have suggested that specific derivatives may possess neuroprotective properties. The compound is considered valuable for studying receptor interactions, which is a fundamental aspect of developing potential treatments for neurological disorders. chemimpex.com
Inhibition of Specific Enzymes (e.g., Notum carboxylesterase)
The scaffold of this compound is used in the design of specific enzyme inhibitors. While direct inhibition of Notum carboxylesterase by this specific molecule is not detailed in the provided search results, its derivatives are central to creating inhibitors for other enzymes, such as proteases. google.com For example, Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid was used in the synthesis of Granzyme B inhibitors. googleapis.com Granzyme B is a serine protease involved in inducing apoptosis, and its inhibitors are investigated for treating certain autoimmune diseases. googleapis.com The synthesis process involved coupling the carboxylic acid with another amine to produce a final compound with an observed mass-to-charge ratio (m/z) of 372.96, confirming the formation of the intended inhibitor scaffold. googleapis.com
Table 2: Research Findings on Enzyme Inhibition
Enzyme Target Derivative Used Research Outcome Reference Granzyme B Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid Served as a key building block for synthesizing inhibitor compounds with IC50 values < 1,000 nM. google.com Proteases (general) This compound Listed as a component for creating various enzyme inhibitors for therapeutic use.
Biocatalysis and Enzyme Substrate Studies
In the field of biocatalysis, amino acids and their derivatives are often studied as substrates for enzymes to understand metabolic pathways and enzyme specificity. Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid is considered a valuable tool in drug discovery and is also useful in biocatalysis research. netascientific.com Its structure can be incorporated into larger peptides which may then be used to study enzyme-substrate interactions or to develop new biocatalytic processes.
Applications in Materials Science (e.g., Polymers, Nanomaterials)
Beyond its biological applications, this compound and its derivatives have found utility in materials science. chemimpex.com The compound is applied in the development of advanced materials, including new polymers and nanomaterials. chemimpex.com Its incorporation can enhance the properties of these materials for various industrial applications. chemimpex.com For example, peptides and polypeptides containing this and other amino acids are used in the creation of novel materials. google.com
Table of Mentioned Compounds
Future Perspectives and Emerging Research Trajectories
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 5-Phenylpyrrolidine-2-carboxylic acid and its analogs is poised to move beyond traditional multi-step methods towards more atom-economical and environmentally benign processes. A significant emerging trend is the use of C(sp³)-H activation strategies. Research into related proline analogs has demonstrated that stereoselective C-H activation can provide highly efficient and fully enantioselective routes to complex pyrrolidine (B122466) structures. organic-chemistry.orgnih.gov This methodology avoids the need for pre-functionalized starting materials, reducing step counts and waste. Future research will likely focus on applying similar palladium-catalyzed C-H activation/arylation protocols to streamline the synthesis of the 5-phenylpyrrolidine core. nih.gov
Furthermore, there is a broader movement in the synthesis of related heterocyclic compounds toward the use of bio-derived feedstocks. For instance, sustainable methods are being developed for N-substituted pyrrolidones using levulinic acid, a platform chemical derived from biomass. organic-chemistry.org This points to a long-term goal of shifting away from petrochemical-based starting materials. Another key area is the development of novel heterogeneous catalysts that are sustainable and recyclable. chemimpex.com The use of abundant and non-toxic metals, such as iron, in catalytic systems for creating related pyrrole (B145914) carboxylic esters also signals a future direction for more sustainable chemical manufacturing. nih.gov
Elucidation of Novel Biological Mechanisms and Targets
While derivatives of this compound are known for their role as antagonists at ionotropic glutamate (B1630785) receptors (iGluRs), future research is set to uncover a wider range of biological activities. organic-chemistry.org An elaborate structure-activity relationship (SAR) study on a similar scaffold has already paved the way, showing that substituents on the phenyl ring can create high-potency, selective antagonists for specific NMDA receptor subtypes, such as GluN1/GluN2A. organic-chemistry.orgnih.gov This provides a clear roadmap for designing new analogs of this compound to finely tune receptor selectivity and explore new therapeutic applications in neurological disorders. organic-chemistry.orgnih.gov
Beyond the central nervous system, emerging research on related pyrrolidine structures suggests significant potential in oncology and infectious diseases. Studies on 5-oxopyrrolidine derivatives have shown they can induce cancer cell death in human lung adenocarcinoma models and exhibit potent, selective antimicrobial activity against multidrug-resistant bacteria like Staphylococcus aureus. wikipedia.org Similarly, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the InhA enzyme in Mycobacterium tuberculosis. nih.gov These findings strongly suggest that future screening programs involving this compound derivatives could identify novel mechanisms and lead to the development of new anticancer and antibacterial agents. wikipedia.orgnih.gov
| Analog/Modification | Target Receptor Subtype | Observed Activity/Potency | Future Implication |
|---|---|---|---|
| Addition of 5'-substituents | NMDA Receptors | General trend of increased selectivity for NMDA receptors. | Directs future synthesis towards 5'-substituted analogs for CNS targets. |
| 5'-Bromo analog | GluN1/GluN2A vs GluN1/GluN2B-D | Showed 3-34 fold preference for GluN1/GluN2A. | Highlights the role of specific halogens in achieving subtype selectivity. |
| 5'-Carboxylate analog | NMDA Receptors | Potent antagonist with IC50 values as low as 200 nM. | Offers a handle for coupling amino acids to explore receptor binding pockets. |
| 4'-Chloro, 5'-Bromo analog | NMDA Receptors | Designed based on selective 4'-Cl analog to further explore SAR. | Investigating polysubstituted rings to optimize potency and selectivity. |
Integration with Artificial Intelligence and Machine Learning for Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. libretexts.orglongdom.org AI/ML models can be applied at every stage of the drug design pipeline. libretexts.org For this specific compound, future research will likely leverage AI to accelerate the identification of novel derivatives with enhanced biological properties.
Key applications will include:
Predictive Modeling: ML algorithms can be trained on existing SAR data, such as the findings for NMDA receptor antagonists, to predict the activity and selectivity of virtual compounds before they are synthesized. longdom.orgscirp.org This can significantly reduce the time and cost associated with screening and lead optimization.
De Novo Design: Generative AI models can design entirely new molecules based on the 5-phenylpyrrolidine core, optimized for specific properties like high binding affinity to a target, low toxicity, and synthetic feasibility. nih.gov
Property Prediction: AI can forecast crucial ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles for new analogs, helping to identify and eliminate unpromising candidates early in the development process. nih.gov
Active Learning: AI-driven active learning cycles can intelligently select the most informative compounds to synthesize and test next, making the process of exploring chemical space vastly more efficient than traditional high-throughput screening. scirp.org This approach is particularly well-suited for refining the scaffold to hit novel biological targets, such as the cancer or microbial pathways identified in related structures. wikipedia.orgscirp.org
The ultimate goal is to use these computational tools to rapidly generate potent, selective, and safe drug candidates based on the this compound framework, shortening development timelines and improving the success rate of new therapies. libretexts.orglongdom.org
Exploration of New Catalytic Applications
The structural similarity of this compound to L-proline, a cornerstone of asymmetric organocatalysis, strongly suggests a promising future for it in this field. organic-chemistry.orgwikipedia.org L-proline and its derivatives are known to be effective catalysts for a wide array of fundamental carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael reactions, by forming chiral enamine or iminium ion intermediates. organic-chemistry.orgwikipedia.orglibretexts.org
The introduction of a phenyl group at the 5-position of the pyrrolidine ring represents a significant structural modification that could profoundly influence catalytic outcomes. Future research is expected to explore how this bulky, aromatic substituent impacts:
Stereoselectivity: The phenyl group could enhance facial shielding of the catalytic intermediates, potentially leading to higher enantioselectivity or even a reversal of stereoselectivity compared to proline.
Catalyst Solubility and Stability: The phenyl group increases the lipophilicity of the molecule, which could improve its solubility in a broader range of non-polar organic solvents where proline itself often fails. organic-chemistry.org
Catalytic Activity: The electronic and steric properties of the phenyl ring could modulate the stability of the transition states, potentially altering reaction rates.
Moreover, the core structure can be used to create novel catalyst systems, such as the Bronsted acidic ionic liquid L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), which has been successfully used for the synthesis of xanthenes. scirp.org This indicates that derivatives of this compound could be developed into new, recyclable, and environmentally benign catalytic systems.
| Reaction Type | Description | Key Intermediate | Potential Influence of 5-Phenyl Group |
|---|---|---|---|
| Aldol Reaction | Addition of a ketone/aldehyde enolate to an aldehyde. | Enamine | Enhance stereocontrol of the Zimmerman-Traxler transition state. |
| Mannich Reaction | Addition of an enolate to an imine. | Enamine | Improve syn/anti diastereoselectivity and enantioselectivity. |
| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl. | Enamine | Increase enantiomeric excess in the formation of the adduct. |
| α-Amination/Halogenation | Electrophilic substitution at the α-position of a carbonyl. | Enamine | Control the stereocenter created at the α-position. |
Expanding Applications in Advanced Functional Materials
The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, makes it an attractive building block, or "tecton," for the construction of advanced functional materials. nih.gov While this area is still nascent for this specific compound, future research is expected to explore its incorporation into polymers, metal-organic frameworks (MOFs), and other nanomaterials. chemimpex.comchemimpex.com
Potential future applications include:
Polymer Chemistry: The compound can serve as a specialty monomer. The amine and carboxylic acid groups can undergo condensation polymerization to form unique polyamides or be grafted onto existing polymer backbones to introduce chirality and specific functionalities. The rigid, bulky phenyl-pyrrolidine unit could impart desirable thermal and mechanical properties to the resulting polymers.
Metal-Organic Frameworks (MOFs): Multifunctional carboxylic acids are versatile building blocks for designing coordination polymers and MOFs. mdpi.com The N- and O-donor atoms in this compound could coordinate with metal ions to create novel, chiral MOFs with potential applications in asymmetric catalysis, gas separation, or selective sensing.
Self-Assembling Systems: Proline is known to act as a "β-sheet-disassembler" that can induce turns in peptide backbones. rsc.org The inclusion of the this compound moiety in peptides or other oligomers could be used to control their self-assembly into specific nanostructures like fibers, ribbons, or hydrogels, which are useful in tissue engineering and drug delivery.
Surface Modification: The compound could be used to functionalize the surface of nanomaterials (e.g., gold nanoparticles, carbon nanotubes), imparting chirality and new interfacial properties for applications in sensing or catalysis. nih.gov
The exploration of this compound as a component in materials science is a key trajectory that could unlock entirely new, non-pharmaceutical applications. chemimpex.comchemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
